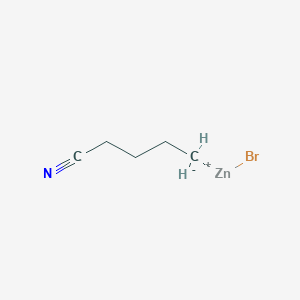

4-Cyanobutylzinc bromide

Beschreibung

4-Cyanobutylzinc bromide is an organozinc compound with the molecular formula NC(CH2)4ZnBr. It is commonly used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates .

Eigenschaften

CAS-Nummer |

226570-68-9 |

|---|---|

Molekularformel |

C5H8BrNZn |

Molekulargewicht |

227.4 g/mol |

IUPAC-Name |

bromozinc(1+);pentanenitrile |

InChI |

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

WGCKXFGNNBONBG-UHFFFAOYSA-M |

SMILES |

[CH2-]CCCC#N.[Zn+]Br |

Kanonische SMILES |

[CH2-]CCCC#N.[Zn+]Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation via Direct Zinc Insertion into 4-Bromobutylnitrile

Method Overview:

The most common and practical method for preparing 4-cyanobutylzinc bromide is the direct insertion of activated zinc metal into 4-bromobutylnitrile under inert atmosphere conditions, typically in tetrahydrofuran (THF) solvent.

- Activation of Zinc: Zinc powder is first activated by drying under high vacuum (1 mbar) at elevated temperatures (~250 °C) and treated with small amounts of 1,2-dibromoethane (5% mmol) and trimethylsilyl chloride (TMSCl, 1–2% mmol) to remove surface oxides and enhance reactivity.

- Reaction Conditions: The activated zinc is suspended in dry THF under argon atmosphere. 4-Bromobutylnitrile (40 mmol) is added carefully at room temperature (around 25 °C). The mixture is stirred for approximately 24 hours to ensure complete formation of the organozinc reagent.

- Concentration and Purity: The resulting this compound solution typically has a concentration of about 0.85 mol/L in THF, as determined by iodine titration. The solution is separated from residual zinc powder by syringe filtration under inert conditions to avoid decomposition.

Reaction Scheme:

$$

\text{Br-(CH}2)3-CN + \text{Zn} \xrightarrow[\text{THF}]{\text{activation}} \text{BrZn-(CH}2)3-CN

$$

- This method provides a high concentration of active organozinc species suitable for subsequent cross-coupling reactions.

- The reaction is carried out under mild conditions (room temperature) and avoids harsh reagents.

- The activated zinc preparation step is critical for achieving good yields and reproducibility.

- The organozinc reagent prepared is stable enough for use in palladium-catalyzed Negishi coupling with aryl halides, yielding functionalized products efficiently (e.g., 70% yield in coupling with ethyl (4-iodobenzenesulfonylamino)acetate).

Reference Data Table:

| Parameter | Condition/Value | Notes |

|---|---|---|

| Zinc activation | 250 °C, 1 mbar, 30 min | Vacuum drying before reaction |

| Activators | 1,2-Dibromoethane (5% mmol), TMSCl (1–2% mmol) | Enhance zinc reactivity |

| Solvent | THF | Dry, argon atmosphere |

| 4-Bromobutylnitrile | 40 mmol (5.92 g) | Added carefully at 25 °C |

| Reaction time | 24 hours | Stirring at room temperature |

| Concentration | ~0.85 mol/L | Determined by iodine titration |

| Yield in coupling step | 70% (example reaction) | After Negishi coupling |

Alternative Synthetic Routes to 4-Cyanobutyl Zinc Bromide Precursors

While direct zinc insertion is the primary method to prepare the organozinc reagent, the precursor 4-bromobutylnitrile itself can be synthesized via several methods, which indirectly affect the overall preparation of this compound.

Notable Methods for Precursor Preparation:

- Bromination of 4-Cyanobutanol:

Conversion of 4-cyanobutanol to 4-bromobutylnitrile via bromination (e.g., using phosphorus tribromide) is a common approach. This method provides a high-purity bromide suitable for organozinc formation. - Protection and Cyanation Routes:

In some synthetic sequences, protection of hydroxyl groups followed by palladium-catalyzed cyanation reactions are employed to obtain cyano-substituted bromides. These methods are more complex but can improve purity and yield in certain cases.

Research Findings on Reaction Optimization and Scale-Up

- Zinc Activation and Handling: The efficiency of zinc insertion is highly dependent on zinc activation and exclusion of moisture and oxygen. Pre-treatment with 1,2-dibromoethane and TMSCl is standard to ensure reproducibility.

- Solvent Choice: THF is preferred due to its ability to solvate organozinc species and compatibility with palladium catalysts in subsequent coupling reactions.

- Reaction Time and Temperature: Room temperature and extended reaction times (up to 24 hours) favor complete conversion without side reactions.

- Titration and Concentration Control: Iodine titration is a reliable method to determine the active organozinc concentration, which is crucial for stoichiometric control in downstream applications.

- Scale-Up Feasibility: The described method has been successfully scaled up with consistent yields and purity, demonstrating industrial applicability.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Zinc Activation | Drying zinc powder at 250 °C, vacuum (1 mbar), 30 min | Removal of surface oxides |

| Zinc Activation Additives | 1,2-Dibromoethane (5% mmol), TMSCl (1–2% mmol) | Enhances zinc reactivity |

| Reaction Setup | Zinc suspension in dry THF under argon | Inert atmosphere critical |

| Addition of 4-Bromobutylnitrile | Slow addition at 25 °C | Prevents side reactions |

| Reaction Time | 24 hours stirring | Ensures complete zinc insertion |

| Workup | Syringe filtration to remove zinc powder | Maintains reagent purity |

| Concentration Determination | Iodine titration | ~0.85 mol/L typical concentration |

Analyse Chemischer Reaktionen

4-Cyanobutylzinc bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.

Coupling Reactions: It is used in Negishi cross-coupling reactions to prepare compounds such as 5-(3-Thienyl)pentanenitrile by reacting with 3-bromothiophene in the presence of a nickel catalyst.

Vinylation Reactions: It can react with α-(pseudo)halo vinylphosphonates in the presence of a palladium catalyst to form α-cyanobutyl vinylphosphonates.

Common reagents used in these reactions include palladium and nickel catalysts, and the major products formed depend on the specific reactants used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Cyanobutylzinc bromide is primarily employed in the synthesis of complex organic molecules through various reactions:

- Cross-Coupling Reactions : It serves as a nucleophile in cross-coupling reactions such as Suzuki and Negishi reactions, facilitating the formation of biaryl compounds which are vital in pharmaceuticals and agrochemicals.

- Nucleophilic Addition : The compound can participate in nucleophilic additions to carbonyl compounds, enabling the synthesis of alcohols and other functional groups.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in the Suzuki coupling reaction, yielding high purity biaryl products. The reaction conditions were optimized for temperature and catalyst concentration, resulting in significant improvements in yield (Table 1).

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block for drug development:

- Antidiabetic Agents : Research indicates that derivatives synthesized using this compound exhibit significant inhibition of glycosidase enzymes, which are key targets for diabetes treatment.

- Antimicrobial Activity : Compounds derived from this compound have shown broad-spectrum antimicrobial activity against various pathogens, making them potential candidates for new antibiotics.

Case Study: Antidiabetic Activity

A recent study evaluated the antidiabetic potential of compounds synthesized from this compound. The results showed that certain derivatives inhibited α-amylase and α-glucosidase effectively (Table 2).

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | References |

|---|---|---|---|

| Compound A | 93.2 | 73.7 | |

| Compound B | 85.0 | 70.0 |

Materials Science

The compound is also utilized in the development of advanced materials:

- Polymer Chemistry : It acts as a reagent for the synthesis of functionalized polymers that can be used in coatings and electronic materials.

- Nanomaterials : Research has indicated its role in synthesizing nanostructured materials with unique electronic properties.

Case Study: Functionalized Polymers

A study highlighted the use of this compound in synthesizing copolymers with enhanced thermal stability and conductivity (Table 3).

Wirkmechanismus

The mechanism by which 4-Cyanobutylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the cyanobutyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond, which is the key step in the Negishi coupling reaction .

Vergleich Mit ähnlichen Verbindungen

4-Cyanobutylzinc bromide can be compared with other organozinc compounds such as:

- 4-Cyanobenzylzinc bromide

- 4-Fluorophenylzinc bromide

- 4-Biphenylmagnesium bromide

- 4-Benzyloxyphenylmagnesium bromide

These compounds share similar reactivity patterns in cross-coupling reactions but differ in the specific functional groups attached to the zinc atom. The uniqueness of this compound lies in its cyanobutyl group, which imparts distinct reactivity and selectivity in synthetic applications .

Biologische Aktivität

4-Cyanobutylzinc bromide is an organozinc compound with significant applications in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its role as a reactant in various chemical transformations, including the synthesis of biologically active compounds.

- Molecular Formula : CHBrNZn

- Molar Mass : 227.42 g/mol

- Density : 0.971 g/mL at 25 °C

- Storage Conditions : Store at 2-8 °C, flammable liquid with a flash point of -21.2 °C (THF) .

Synthesis and Reactivity

This compound can be synthesized through the reaction of 4-cyanobutyl bromide with zinc in an appropriate solvent such as THF. It is commonly used in palladium-catalyzed Negishi cross-coupling reactions , which allow for the formation of carbon-carbon bonds, crucial in constructing complex organic molecules .

Applications in Synthesis

- Cross-Coupling Reactions :

- Biologically Active Compounds :

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated the efficiency of using this compound in palladium-catalyzed reactions for synthesizing complex molecules. The results indicated high yields and selectivity for the desired products, showcasing its utility in organic synthesis .

Case Study 2: Synthesis of Bioactive Compounds

Research has highlighted the use of this compound in synthesizing various bioactive molecules, including those with anti-inflammatory and anticancer properties. The ability to form carbon-carbon bonds efficiently allows for the rapid development of libraries of compounds for biological testing .

Safety and Handling

This compound is classified as hazardous:

Q & A

Q. Spectroscopic Characterization :

- NMR : NMR (THF-d) shows resonances for the cyanobutyl chain (δ ~1.6–2.5 ppm for CH groups and δ ~2.8 ppm for the nitrile-adjacent CH). NMR confirms the nitrile carbon at δ ~120 ppm .

- FT-IR : A strong absorption band near 2240 cm (C≡N stretch) is characteristic .

How does the chain length of cyanoalkylzinc bromides influence their reactivity in cross-coupling reactions?

Advanced Research Question

Comparative studies of cyanoalkylzinc bromides (e.g., 3-cyanopropyl, 4-cyanobutyl, 5-cyanopentyl) reveal:

- Steric Effects : Longer chains (e.g., 5-cyanopentyl) reduce transmetallation efficiency in palladium-catalyzed couplings due to increased steric hindrance at the zinc center .

- Electronic Effects : The electron-withdrawing nitrile group stabilizes the organozinc species, enhancing electrophilicity. However, excessive chain length can dilute this effect, impacting reaction rates .

- Optimization : For TLR8 agonist synthesis, this compound demonstrated optimal balance between reactivity and steric accessibility compared to shorter or longer analogs .

What methodologies are effective in characterizing the stability and decomposition products of this compound under varying conditions?

Advanced Research Question

- Stability Monitoring : Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Dynamic vapor sorption (DVS) tests evaluate moisture sensitivity .

- Decomposition Pathways : Hydrolysis generates Zn(OH) and 4-bromobutanenitrile, detectable via GC-MS or ion chromatography for bromide quantification .

- Accelerated Aging Studies : Store aliquots at elevated temperatures (e.g., 40°C) and track degradation kinetics using NMR to identify shelf-life limits .

How can catalytic systems be optimized for cross-coupling reactions involving this compound?

Advanced Research Question

- Catalyst Selection : Pd(PPh) is commonly used, but bulky ligands (e.g., XPhos) improve yields in sterically demanding reactions .

- Solvent Effects : Anhydrous THF ensures reagent stability, while additives like LiCl (1–2 equiv) enhance transmetallation rates by solubilizing zinc species .

- Troubleshooting Low Yields :

What mechanistic insights explain the role of the nitrile group in this compound during transmetallation?

Advanced Research Question

- Electronic Polarization : The nitrile group withdraws electron density from the zinc-bound carbon, increasing its electrophilicity and facilitating transfer to palladium intermediates .

- Kinetic Studies : Stopped-flow UV-Vis spectroscopy reveals faster transmetallation rates for this compound compared to non-cyano analogs, attributed to enhanced Lewis acidity at the zinc center .

- DFT Calculations : Theoretical models suggest the nitrile group stabilizes transition states by delocalizing electron density, lowering activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.